4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C18H16ClN3O. It is known for its unique structure, which includes a quinazoline core substituted with a phenyl group and a piperazine ring attached to a carbaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized by reacting 2-aminobenzonitrile with benzoyl chloride in the presence of a base such as sodium hydroxide.
Chlorination: The resulting quinazoline derivative is then chlorinated using thionyl chloride to introduce the chloro group at the 6-position.
Phenyl Substitution: The chlorinated quinazoline is reacted with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group.
Piperazine Introduction: The phenyl-substituted quinazoline is then reacted with piperazine to form the piperazine-quinazoline intermediate.
Carbaldehyde Formation: Finally, the piperazine-quinazoline intermediate is oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carbaldehyde group can participate in condensation reactions to form imines or other condensation products.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Condensation: Ammonia (NH3), primary amines (RNH2)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted quinazoline derivatives
Condensation: Imines, Schiff bases
Scientific Research Applications
4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol: Similar structure with an amino group instead of a piperazine ring.
4-(6-Chloro-4-phenylquinazolin-2-yl)methanol: Similar structure with a hydroxyl group instead of a carbaldehyde group.
Uniqueness
4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperazine ring and carbaldehyde group make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
5960-46-3 |
---|---|
Molecular Formula |
C19H17ClN4O |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-(6-chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C19H17ClN4O/c20-15-6-7-17-16(12-15)18(14-4-2-1-3-5-14)22-19(21-17)24-10-8-23(13-25)9-11-24/h1-7,12-13H,8-11H2 |
InChI Key |
DCCJPXSNOLIHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.